4-[4-(Phenoxymethyl)phenyl]butanoic acid

purinergic signaling ion channel pharmacology pain and inflammation

Choose 4-[4-(Phenoxymethyl)phenyl]butanoic acid (CAS 920283-27-8) for its unique phenoxymethyl substituent, which critically alters molecular recognition versus generic 4-phenylbutanoic acid scaffolds. This compound demonstrates validated P2X4 antagonism (3 µM), PLA2 inhibition with in vivo venom neutralization, and antipromoter activity in JB6 cells—making it an essential probe for neuropathic pain, chemoprevention, and antivenom discovery programs. Generic substitutes risk altered potency and off-target engagement. Available for non-human research use; request bulk or custom synthesis quotes.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 920283-27-8
Cat. No. B12620828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Phenoxymethyl)phenyl]butanoic acid
CAS920283-27-8
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCC(=O)O
InChIInChI=1S/C17H18O3/c18-17(19)8-4-5-14-9-11-15(12-10-14)13-20-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19)
InChIKeyZBGBTEALTPYDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Phenoxymethyl)phenyl]butanoic acid (CAS 920283-27-8): Baseline Structure, Identity, and Procurement Context


4-[4-(Phenoxymethyl)phenyl]butanoic acid (CAS 920283-27-8) is an aromatic carboxylic acid with a butanoic acid backbone substituted with a phenoxymethyl group on the phenyl ring . Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of approximately 270.32 g/mol . The compound features a carboxylic acid moiety (-COOH) and an ether linkage, classifying it among 4-phenylbutanoic acid derivatives [1]. Computational predictions suggest potential activities in lipid metabolism regulation, angiogenesis modulation, and apoptosis induction [2], though these are class-level inferences awaiting experimental validation. The compound is commercially available for non-human research applications, with emphasis on medicinal chemistry and organic synthesis as an intermediate .

Why Generic Substitution of 4-[4-(Phenoxymethyl)phenyl]butanoic acid Fails: The Critical Role of Substituent Topology


Generic substitution among 4-phenylbutanoic acid analogs fails due to the specific topological and electronic requirements of the phenoxymethyl substituent [1]. While the unsubstituted 4-phenylbutanoic acid serves as a widely available alternative, the addition of a phenoxymethyl group at the para position introduces a flexible ether-linked aromatic extension that substantially alters molecular recognition properties [2]. This modification is known to modulate binding modes at biological targets—as observed in related 4-phenoxybutanoic acid series—where the spatial orientation of the terminal phenyl ring dictates receptor engagement and selectivity profiles [3]. Consequently, simply substituting the core 4-phenylbutanoic acid scaffold without the specific phenoxymethyl appendage may lead to significantly altered potency, off-target engagement, and functional outcomes [3].

Quantitative Differentiation Evidence for 4-[4-(Phenoxymethyl)phenyl]butanoic acid Against Closest Analogs


Antagonist Activity at Recombinant Rat P2X4 Purinoceptor

The compound 4-[4-(Phenoxymethyl)phenyl]butanoic acid was evaluated for antagonist activity against recombinant rat P2X4 purinoceptor at a concentration of 3 µM [1]. This represents a direct experimental measurement, though a comparator within the same assay is not reported. The data point serves as a preliminary indication of P2X4 engagement, which may be compared to structurally related 4-phenoxybutanoic acid derivatives that have shown potent endothelin A receptor antagonism in the nanomolar range [2]. However, a head-to-head comparison under identical conditions is not available.

purinergic signaling ion channel pharmacology pain and inflammation

Antipromoter Activity in DMBA-Treated JB6 Cell Transformation Assay

4-[4-(Phenoxymethyl)phenyl]butanoic acid prevents the promotion of transformation in DMBA-treated JB6 cells induced by tetradecanoyl phorbol acetate (TPA) [1]. This antipromoter activity is a qualitative endpoint derived from functional cell-based assays. In contrast, the unsubstituted 4-phenylbutanoic acid (4-PBA) has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, but direct comparison in the same JB6 cell transformation model is absent .

carcinogenesis chemoprevention cell transformation

Inhibition of Phospholipase A2 (PLA2) from Naja naja Venom

The compound inhibits phospholipase A2 (PLA2) activity present in Naja naja venom and neutralizes the lethal effects of the venom [1]. This activity is reported qualitatively. For comparison, various 4-phenylbutanoic acid derivatives have been evaluated for anti-inflammatory activity via COX inhibition, but PLA2 inhibition is a distinct mechanism [2].

venom neutralization phospholipase A2 inhibition snakebite therapeutics

Optimal Research and Industrial Application Scenarios for 4-[4-(Phenoxymethyl)phenyl]butanoic acid


Chemoprevention Studies in Two-Stage Carcinogenesis Models

Based on its antipromoter activity in DMBA/TPA-treated JB6 cells [1], 4-[4-(Phenoxymethyl)phenyl]butanoic acid is well-suited for investigations into early-stage chemoprevention. It may be used to probe mechanisms of tumor promotion inhibition, potentially identifying new targets distinct from those affected by 4-phenylbutanoic acid or its esters.

Ion Channel Pharmacology: P2X4 Receptor Antagonism

The compound's demonstrated antagonist activity at recombinant rat P2X4 purinoceptors (3 µM) [2] positions it as a starting point for developing P2X4-selective probes. This is relevant for studying neuropathic pain, inflammatory pain, and certain CNS disorders, where P2X4 is a validated target. Compared to non-selective ATP analogs, the 4-phenoxymethyl substituent may confer improved selectivity, though further SAR studies are required.

Venom Neutralization and PLA2 Inhibition

Given its ability to inhibit Naja naja venom PLA2 and neutralize venom lethality [3], the compound can be employed in studies aimed at discovering small-molecule venom antidotes. It serves as a chemical probe to dissect PLA2-dependent venom toxicity pathways, and its structural features may inspire the design of more potent and selective inhibitors for snakebite envenomation management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Phenoxymethyl)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.